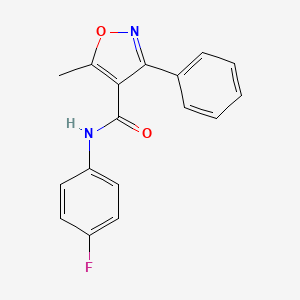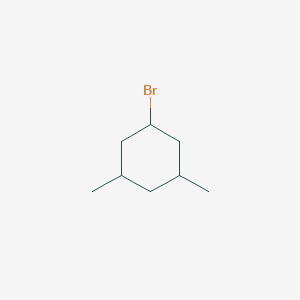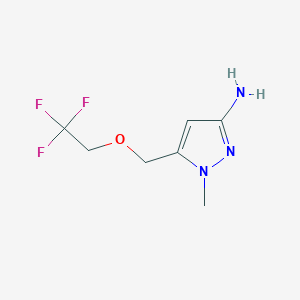![molecular formula C19H23NO4 B2731783 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,8-dimethyl-2H-chromen-2-one CAS No. 859124-54-2](/img/structure/B2731783.png)
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,8-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,8-dimethyl-2H-chromen-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chromenone core, which is a derivative of coumarin, and a spirocyclic moiety containing both oxygen and nitrogen atoms. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the chromenone core and introduce the spirocyclic moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings.
化学反応の分析
Types of Reactions
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The spirocyclic moiety can be reduced to open the ring structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core typically yields quinone derivatives, while reduction of the spirocyclic moiety can lead to linear or partially reduced structures.
科学的研究の応用
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, potentially inhibiting or activating their functions. The spirocyclic moiety can enhance the compound’s binding affinity and specificity by providing additional points of interaction. The exact pathways involved depend on the specific biological context and the targets being studied.
類似化合物との比較
Similar Compounds
4-Piperidone ethylene acetal: A simpler spirocyclic compound with similar structural features.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound used in various chemical syntheses.
Uniqueness
What sets 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,8-dimethyl-2H-chromen-2-one apart is its combination of a chromenone core and a spirocyclic moiety. This unique structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
特性
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13-9-14(2)18-16(10-13)15(11-17(21)24-18)12-20-5-3-19(4-6-20)22-7-8-23-19/h9-11H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZBRLZLUZJHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)











![tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2731722.png)
![7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B2731723.png)
